Cas no 127248-99-1 (3-Aminobenzaldehyde hydrochloride)
3-Aminobenzaldehyde hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-Aminobenzaldehyde hydrochloride
- 3-AMINO-BENZALDEHYDE HYDROCHLORIDE
- 4-Chlorothieno[3,2-b]pyrimidine
- Benzaldehyde,3-amino-, hydrochloride (1:1)
- 3-Aminobenzaldehyde HCl
- 3-azanylbenzaldehyde hydrochloride
- m-Aminobenzaldehyd-Hydrochlorid
- 3-AMINO-BENZALDEHYDE HCL
- M-AMINOBENZALDEHYDE HYDROCHLORIDE
- Benzaldehyde, 3-aMino-, hydrochloride
- 3-aminobenzaldehyde,hydrochloride
- RP01993
- AK121859
- Benzaldehyde,3-amino-,hydrochloride(1:1)
- AX8004833
- Y7351
- 3-Aminobenzaldehyde--hydrogen chloride (1/1)
- A805670
- AKOS015911168
- MFCD00050694
- CK2096
- W-205277
- CFA24899
- DTXSID60659654
- 3-aminobenzaldehyde;hydrochloride
- Benzaldehyde, 3-amino-, hydrochloride (1:1)
- 127248-99-1
- AS-45865
- FT-0600600
- 3-Aminobenzaldehydehydrochloride
- DB-006340
-
- MDL: MFCD00050694
- Inchi: 1S/C7H7NO.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-5H,8H2;1H
- InChI Key: NEJGVPCLWKFJJL-UHFFFAOYSA-N
- SMILES: Cl.O=CC1C=CC=C(C=1)N
Computed Properties
- Exact Mass: 157.02900
- Monoisotopic Mass: 157.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1
Experimental Properties
- PSA: 43.09000
- LogP: 2.46450
3-Aminobenzaldehyde hydrochloride Customs Data
- HS CODE:2922399090
- Customs Data:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Aminobenzaldehyde hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD4833-100mg |
3-Aminobenzaldehyde hydrochloride |
127248-99-1 | 95% | 100mg |
¥167.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD4833-250mg |
3-Aminobenzaldehyde hydrochloride |
127248-99-1 | 95% | 250mg |
¥267.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD4833-1g |
3-Aminobenzaldehyde hydrochloride |
127248-99-1 | 95% | 1g |
¥670.0 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CR170-100mg |
3-Aminobenzaldehyde hydrochloride |
127248-99-1 | 95+% | 100mg |
507CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CR170-250mg |
3-Aminobenzaldehyde hydrochloride |
127248-99-1 | 95+% | 250mg |
1113CNY | 2021-05-08 | |
| Chemenu | CM243450-1g |
3-Aminobenzaldehyde hydrochloride |
127248-99-1 | 95% | 1g |
$234 | 2022-06-13 | |
| Alichem | A019143401-1g |
3-Aminobenzaldehyde hydrochloride |
127248-99-1 | 95% | 1g |
262.50 USD | 2021-06-16 | |
| Chemenu | CM243450-1g |
3-Aminobenzaldehyde hydrochloride |
127248-99-1 | 95% | 1g |
$234 | 2021-06-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114564-100mg |
3-Aminobenzaldehyde hydrochloride |
127248-99-1 | 95% | 100mg |
¥414.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114564-250mg |
3-Aminobenzaldehyde hydrochloride |
127248-99-1 | 95% | 250mg |
¥977.00 | 2024-08-09 |
3-Aminobenzaldehyde hydrochloride Suppliers
3-Aminobenzaldehyde hydrochloride Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 3-Aminobenzaldehyde hydrochloride
Professional Introduction to 3-Aminobenzaldehyde hydrochloride (CAS No: 127248-99-1)
3-Aminobenzaldehyde hydrochloride, with the chemical name 3-(Hydroxymethyl)benzenamine hydrochloride, is a significant compound in the field of pharmaceutical and chemical research. Its molecular formula, C₇H₈ClN, reflects its structural composition as a derivative of benzaldehyde, featuring an amino group at the 3-position and a hydrochloride salt form. This compound has garnered attention due to its versatile applications in synthetic chemistry, medicinal chemistry, and as an intermediate in the development of various bioactive molecules.
The synthesis of 3-Aminobenzaldehyde hydrochloride typically involves the condensation of benzaldehyde with ammonia or ammonium acetate under controlled conditions, followed by salt formation with hydrochloric acid. This process highlights the compound's role as a precursor in constructing more complex aromatic systems. The presence of both an amino and aldehyde group makes it a valuable scaffold for further functionalization, enabling the creation of heterocyclic compounds and pharmacophores essential for drug design.
In recent years, 3-Aminobenzaldehyde hydrochloride has been extensively studied for its potential in pharmaceutical applications. One notable area of research is its use as a key intermediate in the synthesis of antitumor agents. Studies have demonstrated that derivatives of this compound can interact with biological targets such as kinases and transcription factors, inhibiting pathways involved in cancer cell proliferation. For instance, modifications to the benzaldehyde core have led to the development of novel small-molecule inhibitors that exhibit promising preclinical activity against various malignancies.
Furthermore, the compound has found utility in the development of antimicrobial agents. The structural features of 3-Aminobenzaldehyde hydrochloride allow it to disrupt bacterial cell wall synthesis and interfere with essential metabolic processes. Researchers have explored its derivatives as potential alternatives to conventional antibiotics, particularly in addressing multidrug-resistant bacterial strains. Preliminary studies suggest that certain analogs exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, making them attractive candidates for further clinical investigation.
Another emerging field where 3-Aminobenzaldehyde hydrochloride plays a crucial role is in neuropharmacology. The aromatic system and functional groups present in this compound contribute to its ability to modulate neurotransmitter activity. Investigations have focused on its potential as a precursor for drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The aldehyde group can participate in Schiff base formation, leading to compounds that exhibit cholinesterase inhibition properties. Such derivatives are being explored for their cognitive-enhancing effects.
The chemical reactivity of 3-Aminobenzaldehyde hydrochloride also makes it a valuable tool in material science. Its ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allows for the construction of complex organic frameworks. These reactions are pivotal in synthesizing advanced materials used in electronics, coatings, and sensors. The versatility of this compound underscores its importance beyond traditional pharmaceutical applications.
Recent advancements in computational chemistry have further enhanced the understanding of 3-Aminobenzaldehyde hydrochloride's interactions with biological systems. Molecular modeling studies have identified key binding pockets and pharmacophores within target proteins, guiding the design of more potent and selective derivatives. These computational approaches complement experimental efforts, accelerating the discovery pipeline for new therapeutic agents.
The industrial production of 3-Aminobenzaldehyde hydrochloride adheres to stringent quality control measures to ensure purity and consistency. Manufacturers employ advanced purification techniques such as recrystallization and chromatography to meet pharmaceutical-grade standards. This attention to detail is critical given the compound's role in sensitive biological assays and drug development processes.
Ethical considerations also play a significant role in the research and application of 3-Aminobenzaldehyde hydrochloride. Researchers are committed to conducting studies with minimal environmental impact, employing green chemistry principles where possible. Efforts to optimize synthetic routes for higher yields and reduced waste reflect a growing awareness of sustainable practices within the chemical industry.
In conclusion, 3-Aminobenzaldehyde hydrochloride (CAS No: 127248-99-1) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its unique structural properties enable diverse applications in pharmaceuticals, materials science, and beyond. As research continues to uncover new possibilities for this versatile intermediate, its significance is expected to grow further, driving innovation and discovery in chemistry and related fields.
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